4-Chlorobutanal

Cyclopropanation Agrochemical Intermediates Process Chemistry

4-Chlorobutanal (γ-chlorobutyraldehyde, CAS 6139-84-0) is a terminal chlorinated aliphatic aldehyde with the molecular formula C4H7ClO and molecular weight of 106.55. The compound features a chlorine atom on the fourth carbon of a butanal chain, establishing a bifunctional architecture wherein the electrophilic aldehyde group and the nucleophilically displaceable chloro substituent enable sequential or selective transformations.

Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol
CAS No. 6139-84-0
Cat. No. B1267710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobutanal
CAS6139-84-0
Molecular FormulaC4H7ClO
Molecular Weight106.55 g/mol
Structural Identifiers
SMILESC(CC=O)CCl
InChIInChI=1S/C4H7ClO/c5-3-1-2-4-6/h4H,1-3H2
InChIKeyDOQLCJMCQWQQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobutanal (CAS 6139-84-0): A Bifunctional C4 Synthon for Targeted Cyclopropanation and Triptan-Class Pharmaceutical Intermediates


4-Chlorobutanal (γ-chlorobutyraldehyde, CAS 6139-84-0) is a terminal chlorinated aliphatic aldehyde with the molecular formula C4H7ClO and molecular weight of 106.55 [1]. The compound features a chlorine atom on the fourth carbon of a butanal chain, establishing a bifunctional architecture wherein the electrophilic aldehyde group and the nucleophilically displaceable chloro substituent enable sequential or selective transformations [2]. Key physicochemical parameters include an estimated boiling point of 158°C at 760 mmHg and a density of approximately 1.031 g/cm³ . This structural arrangement confers distinct synthetic utility as a four-carbon building block for cyclopropanation chemistry and pharmaceutical intermediate preparation, distinguishing it from structurally similar C4 haloaldehydes that either lack the requisite spatial separation of functional groups or possess halogen substituents with divergent reactivity profiles.

Why In-Class C4 Haloaldehydes Cannot Substitute for 4-Chlorobutanal in Cyclization and Reductive Alkylation Workflows


Attempts to replace 4-chlorobutanal with other C4 haloaldehydes or halogenated butane derivatives introduce quantitative divergences in reaction trajectory and yield that materially impact synthetic viability. The γ-chloro substitution pattern confers both the spatial geometry necessary for intramolecular cyclization and an electrophilicity profile that balances reactivity with manageable side-reaction suppression. Compounds lacking terminal halogen placement—such as 3-chlorobutanal (CAS 81608-88-0)—do not support the five-membered cyclization pathway to cyclopropylcarboxaldehyde due to insufficient carbon spacing [1]. Conversely, the brominated analog 4-bromobutanal (CAS 38694-47-2) exhibits the C-Br bond (∼285 kJ/mol) which, being weaker than the C-Cl bond (∼327 kJ/mol), alters both the activation energy profile for nucleophilic displacement and the compound's shelf-stability under ambient storage conditions [2]. Alkyl chlorides, as a class, react approximately 20-30 times slower in SN2 pathways than their bromide counterparts—a kinetic differential that directly influences product selectivity in competitive reaction environments [3]. Furthermore, the aldehyde functionality itself cannot be generically interchanged; 4-chlorobutanol (lacking the electrophilic carbonyl) or 4-chlorobutyric acid (requiring prior reduction to access the aldehyde oxidation state) each necessitate distinct synthetic sequences that add procedural complexity, increase step count, and introduce yield penalties .

Quantitative Differentiation Evidence for 4-Chlorobutanal: Cyclization Yield, Synthetic Pathway Efficiency, and Application-Specific Advantages


Aqueous Two-Phase Cyclization: 71% Yield to Formylcyclopropane with Industrial Scalability Versus Solid-Phase Limitations

In the BASF AG patent process (JPH01319451A / US 5053550), 4-chlorobutanal undergoes cyclization in a liquid two-phase system (aqueous NaOH / organic phase such as tetralin) at 50-150°C to yield formylcyclopropane—a critical synthon for crop protection agents including insecticides, fungicides, and growth regulators [1]. The patent explicitly documents a 71% yield under optimized phase-transfer catalysis conditions [2]. This aqueous two-phase methodology represents a demonstrable advancement over the earlier solid/liquid phase-transfer catalysis approach using solid NaOH, which, while effective at the laboratory scale, proved unsuitable for industrial scale-up due to chromium waste disposal burdens from the preceding pyridinium chlorochromate oxidation step and the technical complexity of solid-phase transfer operations [1]. The improved process avoids the Cannizzaro disproportionation of formylcyclopropane to hydroxymethylcyclopropane and cyclopropanecarboxylic acid that historically plagued aqueous base cyclizations [1].

Cyclopropanation Agrochemical Intermediates Process Chemistry

4-Chlorobutanal as the Unsubstituted C4 Aldehyde Substrate in Pyrrolidine and Indolizidine Alkaloid Scaffold Construction

Research published in 2021 demonstrates that chiral N-tert-butanesulfinyl imines derived from 4-halobutanal serve as electrophilic substrates for stereocontrolled synthesis of 2-substituted pyrrolidines and 5-substituted indolizidin-7-ones . The 4-chloro substituent on the butanal backbone provides the optimal leaving group profile for the tandem condensation-cyclization cascade, wherein intramolecular nucleophilic displacement by the nitrogen nucleophile generates the pyrrolidine ring system. While the methodology employs 4-halobutanals generally, 4-chlorobutanal represents the most synthetically accessible and cost-effective member of the series for laboratory-scale alkaloid construction. The γ-chloro placement ensures that the electrophilic site (C4 bearing Cl) resides at the correct distance from the aldehyde-derived imine electrophile, enabling the requisite five-membered ring closure.

Alkaloid Synthesis Stereoselective Cyclization Heterocyclic Chemistry

Validated Triptan-Class Drug Synthesis Intermediate: Direct Coupling to Sumatriptan and Almotriptan via Reductive Alkylation

4-Chlorobutanal is unequivocally established as a key intermediate in the synthesis of triptan-class anti-migraine therapeutics. Specifically, 4-chlorobutanal dimethyl acetal (derived from 4-chlorobutanal via acetal protection) undergoes hydrolysis to the free aldehyde, which subsequently condenses with 4-(1-pyrrolidinylsulfonylmethyl)phenylhydrazine in the presence of HCl to yield 3-(2-aminoethyl)-5-(1-pyrrolidinylsulfonylmethyl)-1H-indole—the penultimate intermediate in almotriptan synthesis [1]. This same aldehyde intermediate is employed in sumatriptan manufacturing, with 4-chlorobutanal itself designated as Sumatriptan Impurity 10 (reference standard grade) for analytical method validation and quality control in ANDA submissions . The documented synthetic route from 4-chlorobutanal dimethyl acetal to almotriptan is disclosed in multiple patent families including EP 0605697, US 5565447, and WO 9402460 [1].

Pharmaceutical Intermediates Triptan Synthesis Migraine Therapeutics

Synthetic Utility in Antitumor Natural Product Total Synthesis: Mycalamide B Construction

The total synthesis of Mycalamide B—a potent antitumor agent—explicitly employs 4-chlorobutanal as one of four essential starting materials, alongside ethyl lactate, ethyl isobutyrate, and 4-chlorobutanoyl chloride . This published total synthesis (Kocienski et al., Synlett 1998) leverages 4-chlorobutanal to construct the trioxabicyclo[4.4.0]decane ring system through a sequence involving methoxymethyl ether reaction with a silyloxyoxirane induced by phosphorus pentoxide . The successful integration of 4-chlorobutanal into this complex natural product framework validates its utility in demanding, stereochemically intricate synthetic sequences where the bifunctional chloroaldehyde architecture enables sequential carbonyl addition followed by intramolecular alkylation.

Natural Product Synthesis Antitumor Agents Total Synthesis

PROTAC Linker Capability: Chloroalkyl Chain as Spacer for Targeted Protein Degradation Constructs

4-Chlorobutanal is commercially positioned and utilized as a PROTAC (Proteolysis-Targeting Chimera) linker component . PROTAC molecules require a linker that connects an E3 ubiquitin ligase ligand to a target protein ligand while maintaining appropriate spatial separation for ternary complex formation. The C4 chloroalkyl chain of 4-chlorobutanal, terminating in an aldehyde functional group, provides a chemically tractable handle for conjugation to amine-containing ligands via reductive amination or hydrazone formation, while the chloro terminus can undergo nucleophilic substitution to attach the complementary ligand. Linker length and composition critically influence PROTAC degradation efficiency (DC50 and Dmax values); the γ-chlorobutyraldehyde scaffold offers a four-carbon aliphatic spacer with a terminal electrophile for modular assembly.

PROTAC Technology Targeted Protein Degradation Chemical Biology

Procurement-Driven Application Scenarios for 4-Chlorobutanal (CAS 6139-84-0)


Agrochemical Intermediate: Large-Volume Synthesis of Cyclopropane-Containing Crop Protection Agents

Agrochemical manufacturers seeking to produce formylcyclopropane—a key building block for insecticides, fungicides, and plant growth regulators—should select 4-chlorobutanal based on the BASF AG patented process (US 5053550) that delivers 71% cyclization yield under aqueous two-phase conditions at 50-150°C [1]. This industrially scalable methodology supersedes earlier solid/liquid phase-transfer approaches that generated problematic chromium waste streams and proved unsuitable for continuous operation [1]. Procurement of 4-chlorobutanal for this application supports the direct, economical synthesis of cyclopropane-containing actives from simple, readily available starting materials, avoiding the multistage syntheses that previously rendered formylcyclopropane industrially unimportant [1].

Pharmaceutical Manufacturing: Triptan-Class Anti-Migraine Drug Intermediate

Pharmaceutical manufacturers engaged in sumatriptan or almotriptan production should procure 4-chlorobutanal dimethyl acetal (derived from 4-chlorobutanal) as the validated intermediate for reductive alkylation with piperazine derivatives [2]. The free aldehyde 4-chlorobutanal serves both as a synthetic intermediate and as Sumatriptan Impurity 10 reference standard for analytical method validation, ANDA submissions, and QC release testing . Alternative C4 haloaldehydes lack the documented regulatory pathway and patent protection that establish 4-chlorobutanal as the incumbent intermediate for triptan-class manufacturing.

Medicinal Chemistry: Pyrrolidine and Indolizidine Alkaloid Library Synthesis

Medicinal chemistry laboratories synthesizing pyrrolidine- or indolizidine-containing compound libraries should utilize 4-chlorobutanal-derived chiral N-tert-butanesulfinyl imines as electrophilic substrates for stereocontrolled cyclization . The γ-chloro substitution pattern enables the requisite intramolecular nucleophilic displacement for five-membered ring formation while providing an optimal leaving group reactivity profile that balances SN2 efficiency with bench-top stability. The bromo and iodo analogs, while kinetically more reactive, introduce handling complexity and reduced shelf-life that may compromise reproducibility in library-scale parallel synthesis workflows.

Chemical Biology: PROTAC Linker for Targeted Protein Degradation Constructs

Chemical biology teams designing PROTAC degrader molecules should evaluate 4-chlorobutanal as a C4 aliphatic linker component, available commercially for this explicit application . The bifunctional chloroaldehyde architecture permits sequential conjugation: the aldehyde terminus couples to amine-containing ligands via reductive amination or hydrazone formation, while the chloro terminus undergoes SN2 displacement to attach the complementary E3 ligase ligand. Linker length optimization is critical for ternary complex geometry and degradation efficiency; the four-carbon spacer of 4-chlorobutanal provides a defined spatial separation that complements C2, C3, C5, and C6 linker options in degrader structure-activity relationship studies.

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